molecular formula C13H22N2O3S B2521308 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate CAS No. 2319848-07-0

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate

Cat. No.: B2521308
CAS No.: 2319848-07-0
M. Wt: 286.39
InChI Key: ONSHEFJHKFSUFQ-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate is a useful research compound. Its molecular formula is C13H22N2O3S and its molecular weight is 286.39. The purity is usually 95%.
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Scientific Research Applications

Synthetic Versatility and Mechanistic Insights

Research on α-diazo-β-hydroxy esters highlights the synthetic versatility and mechanistic insights into the Lewis acid-induced decomposition reactions, offering pathways that might be relevant for synthesizing or modifying compounds like 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate. Such studies provide foundational knowledge on reaction environments, product distributions, and the influence of solvents and Lewis acids on reaction outcomes (Gioiello et al., 2011).

Solubility and Thermodynamic Properties

Investigations into the solubility of halogenated thiophenes in various solvents and their temperature-dependent properties could inform the solvent selection and crystallization processes for structurally complex compounds. Such research aids in understanding the physical and chemical properties of thiophene derivatives, potentially applicable to this compound (Wang et al., 2012).

Analytical Methodologies

The development of high-performance thin-layer chromatographic (HPTLC) methods for quantitative analysis in plasma of related compounds demonstrates the importance of analytical techniques in the pharmacokinetic studies of potentially bioactive compounds. Such methodologies could be adapted for the analysis and characterization of this compound and its metabolites (Abourashed et al., 2009).

Decomposition and Synthetic Approaches

The BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates reveals novel approaches to β-enamino ester derivatives, emphasizing the chemical transformations that can be utilized in synthetic organic chemistry. This research may offer parallel insights for generating functionalized derivatives of this compound (Gioiello et al., 2009).

Pharmacological Potential

Research into ultra-short-acting hypnotics, including their synthesis, biological evaluation, and metabolic profiles, might provide a context for evaluating the pharmacological potential of this compound. These studies can guide the development of new therapeutic agents, highlighting the importance of comprehensive evaluation from synthesis to potential clinical applications (El-Subbagh et al., 2008).

Properties

IUPAC Name

[2-oxo-2-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-11(16)18-9-13(17)15-5-2-4-14(6-7-15)12-3-8-19-10-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSHEFJHKFSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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